4,4-Difluorocyclohexanecarbaldehyde

Description

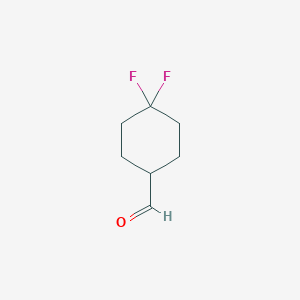

4,4-Difluorocyclohexanecarbaldehyde (CAS: 265108-36-9) is a fluorinated cyclohexane derivative with the molecular formula C₇H₁₀F₂O and a molecular weight of 148.152 g/mol . Its structure features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and an aldehyde group (-CHO) at the 1-position. The compound is characterized by its monoisotopic mass of 148.069971 and is commercially available in varying quantities (e.g., 1g for €90.00, 5g for €274.00) for research and industrial applications . The aldehyde functional group renders it reactive, making it a valuable intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

4,4-difluorocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)3-1-6(5-10)2-4-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSDOTKSZMHDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463254 | |

| Record name | 4,4-Difluorocyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-36-9 | |

| Record name | 4,4-Difluorocyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluoro-cyclohexanecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluorocyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a fluorinating agent to introduce the fluorine atoms, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like oxalyl chloride and dimethyl sulfoxide (DMSO) under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed:

Oxidation: 4,4-Difluorocyclohexanecarboxylic acid.

Reduction: 4,4-Difluorocyclohexanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

4,4-Difluorocyclohexanecarbaldehyde has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is related to fluoro-perhexiline compounds that are explored for therapeutic uses in treating cardiovascular disorders. These include conditions such as angina pectoris and heart failure, where the compound's ability to inhibit carnitine palmitoyltransferase may provide beneficial effects on cardiac function .

Case Study: Cardiovascular Disorders

A study highlighted the potential of this compound derivatives in improving left-ventricular ejection fraction and quality of life in patients with diastolic heart failure. Clinical trials indicated that these compounds could lead to unprecedented improvements in exercise capacity and overall cardiac health .

Organic Synthesis Applications

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic additions and condensation reactions. This makes it valuable for developing new compounds with potential biological activities.

Example Reactions

- Formation of Alcohols: The compound can be reduced to yield corresponding alcohols that serve as precursors for further functionalization.

- Condensation Reactions: It can undergo condensation with amines to form imines or amines that are useful in drug development .

Materials Science Applications

Development of Functional Materials

Research has indicated that this compound can be utilized in the synthesis of advanced materials. Its fluorinated structure contributes to unique properties such as enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.

Nanomaterials Synthesis

The compound has been explored in the context of synthesizing nanomaterials with specific functionalities. For instance, its incorporation into carbonaceous frameworks has shown promise in applications such as drug delivery systems and environmental remediation due to its high surface area and adsorption capabilities .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Intermediate for fluoro-perhexiline derivatives | Potential treatment for cardiovascular disorders |

| Organic Synthesis | Building block for complex organic molecules | Versatile reagent for various chemical transformations |

| Materials Science | Synthesis of functional materials | Enhanced thermal stability and chemical resistance |

| Nanomaterials | Development of drug delivery systems | Improved adsorption properties for environmental applications |

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexanecarbaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Functional Group Differences :

- Replacement of the aldehyde group in this compound with a carboxylic acid (e.g., 4,4-Difluorocyclohexanecarboxylic acid) increases polarity and acidity, making the latter more suitable for pharmaceutical salt formation .

- The ester derivative (Ethyl 2-(4,4-difluorocyclohexyl)acetate) exhibits reduced reactivity compared to aldehydes, favoring stability in protic environments .

The trifluoromethyl group in trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid introduces steric bulk and electron-withdrawing effects, altering metabolic stability in drug candidates .

Biological Activity

4,4-Difluorocyclohexanecarbaldehyde (CAS Number: 265108-36-9) is a fluorinated aldehyde with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of two fluorine atoms on the cyclohexane ring, may influence its biological activity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 148.150 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 165.0 ± 40.0 °C at 760 mmHg

- Flash Point : 59.0 ± 21.5 °C

Synthesis

The synthesis of this compound typically involves the fluorination of cyclohexanecarbaldehyde derivatives. The process may include the use of reagents such as elemental fluorine or fluorinating agents to achieve the desired substitution on the cyclohexane ring .

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. Research indicates that it may act as a substrate or inhibitor for various metabolic pathways:

- Inhibition of Enzymes : Similar compounds have been evaluated for their ability to inhibit enzymes involved in folate metabolism, which is crucial for cellular growth and replication .

- Potential Anticancer Activity : The structural similarity to known anticancer agents suggests that this compound could exhibit cytotoxic effects against cancer cells by disrupting metabolic pathways essential for tumor growth.

Biological Evaluation

Biological evaluations have shown varying degrees of activity for compounds related to this compound:

Case Study 1: Synthesis and Evaluation

A study focused on the synthesis of DL-4,4-difluoroglutamic acid involved using this compound as a precursor. The evaluation revealed that while it was synthesized successfully, its effectiveness as a substrate for folate-dependent enzymes was limited .

Case Study 2: Cardiovascular Applications

Research into perhexiline, a compound related to this compound, demonstrated its ability to shift myocardial metabolism from fatty acids to carbohydrates, enhancing ATP synthesis in cardiac tissues . This suggests potential therapeutic applications in conditions like ischemic heart disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.